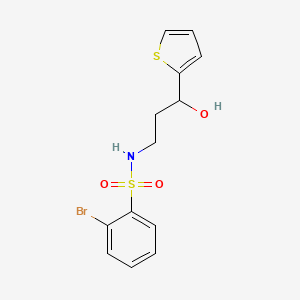

2-bromo-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-bromo-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been studied extensively for its potential applications in scientific research.

Scientific Research Applications

Organic Semiconductor Development

Thiophene derivatives are pivotal in the advancement of organic semiconductors . The presence of a thiophene ring in the compound suggests its potential utility in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These applications are crucial for creating more flexible and lightweight electronic devices.

Pharmacological Research

The sulfonamide group in the compound is often associated with various biological activities. Thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . This compound could be synthesized and tested for similar biological activities, contributing to the discovery of new therapeutic agents.

Corrosion Inhibition

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . The specific structure of this compound may be explored for its effectiveness in protecting metals and alloys from corrosion, which is essential for extending the life of industrial machinery and infrastructure.

Material Science Applications

The compound’s thiophene moiety is significant in material science, particularly in the fabrication of conductive polymers used in organic photovoltaics (OPVs) . Research into this application could lead to more efficient solar energy harvesting materials.

Dye-Sensitized Solar Cells (DSSCs)

Thiophene-based compounds are also utilized in the synthesis of dyes for dye-sensitized solar cells . The compound could be a candidate for the development of new dyes that improve the efficiency and stability of DSSCs.

Excited-State Proton Transfer Studies

The hydroxy group in the compound suggests its potential role in excited-state proton transfer (ESPT) mechanisms . Studying this compound could provide insights into the dynamics of ESPT, which is a fundamental process in photochemistry and photobiology.

Heterocyclic Compound Synthesis

The compound can be used in the synthesis of other heterocyclic compounds through reactions like Gewald, Paal–Knorr, and Hinsberg synthesis . These methods are essential for creating a variety of thiophene derivatives with potential applications in medicinal chemistry and beyond.

Mechanism of Action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that multiple pathways could potentially be affected .

Result of Action

Given the range of biological activities exhibited by thiophene derivatives, it can be inferred that the compound could potentially have a variety of effects at the molecular and cellular level .

properties

IUPAC Name |

2-bromo-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO3S2/c14-10-4-1-2-6-13(10)20(17,18)15-8-7-11(16)12-5-3-9-19-12/h1-6,9,11,15-16H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGXUUYPRIACCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCCC(C2=CC=CS2)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1H-indole-5-carboxylic acid](/img/structure/B2857771.png)

![1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2857775.png)

![Spiro[1,3-dioxolane-2,9'-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester](/img/structure/B2857777.png)

![(2E,NZ)-3-(2-chlorophenyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2857778.png)

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-methylbutan-1-one](/img/structure/B2857779.png)

![2-methoxyethyl 5-methyl-4-oxo-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2857781.png)

methanone](/img/structure/B2857782.png)

![Ethyl (5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2857783.png)

![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2857790.png)